Montanine

Description

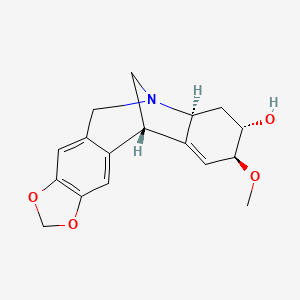

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO4 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(1S,13S,15S,16S)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |

InChI |

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15-/m0/s1 |

InChI Key |

MKYLOMHWHWEFCT-AJNGGQMLSA-N |

SMILES |

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |

Isomeric SMILES |

CO[C@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |

Canonical SMILES |

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |

Synonyms |

montanine |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Montanine: A Technical Guide for Scientific Professionals

An in-depth exploration of the structural and functional characteristics of montanine, a promising Amaryllidaceae alkaloid with significant therapeutic potential.

Core Chemical Identity

This compound, a naturally occurring isoquinoline alkaloid, possesses a distinctive pentacyclic scaffold known as the 5,11-methanomorphanthridine core. This intricate ring system is a hallmark of a specific subgroup of Amaryllidaceae alkaloids and is fundamental to its biological activities. The empirical formula of this compound is C₁₇H₁₉NO₄, and it has a molecular weight of approximately 301.34 g/mol .

Structural Elucidation

The definitive chemical structure of this compound has been established through various spectroscopic techniques. For the purposes of unambiguous identification and computational modeling, the following chemical identifiers are provided:

| Identifier | Value |

| IUPAC Name | (1R,2S,3R,4aR,5R,11bS)-2,3-dimethoxy-5,1-methanomorphanthridin-6-one |

| SMILES | COC1=C(OC)C=C2--INVALID-LINK--C1 |

| InChI | InChI=1S/C17H19NO4/c1-20-14-12(21-2)5-9-7-18-8-10(17(9)18)6-11-15(22-16(11)13(14)4-9)3-10/h4-5,9-10,12,17H,6-8H2,1-2H3/t9-,10+,12?,17+/m1/s1 |

| Molecular Formula | C₁₇H₁₉NO₄ |

| CAS Number | 642-52-4[1] |

Note: The stereochemistry presented in the IUPAC name, SMILES, and InChI is based on the most commonly cited enantiomer.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Source |

| Molecular Weight | 301.34 g/mol | PubChem CID: 11087935 |

| XLogP3 | 1.8 | PubChem CID: 11087935 |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 11087935 |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 11087935 |

| Rotatable Bond Count | 2 | PubChem CID: 11087935 |

| Exact Mass | 301.131408 g/mol | PubChem CID: 11087935 |

| Monoisotopic Mass | 301.131408 g/mol | PubChem CID: 11087935 |

Biological Activity: Focus on Cytotoxicity

A significant body of research has highlighted the potent cytotoxic effects of this compound against a range of human cancer cell lines. This has positioned it as a compound of interest for the development of novel anticancer therapeutics.

In Vitro Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Jurkat | T-cell leukemia | 1.04 |

| MOLT-4 | T-cell leukemia | 1.26 |

| A549 | Lung adenocarcinoma | 1.09 |

| HT-29 | Colorectal adenocarcinoma | 1.55 |

| PANC-1 | Pancreatic carcinoma | 1.99 |

| A2780 | Ovarian carcinoma | 1.35 |

| HeLa | Cervical adenocarcinoma | 1.48 |

| MCF-7 | Breast adenocarcinoma | 1.42 |

| SAOS-2 | Osteosarcoma | 1.87 |

Experimental Protocols

Isolation and Purification of this compound from Hippeastrum hybrid cv. Ferrari

This protocol outlines a typical procedure for the extraction and purification of this compound from plant material.

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

-

Extraction: Fresh bulbs of Hippeastrum hybrid cv. Ferrari are minced and macerated with 80% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is acidified with sulfuric acid and partitioned with diethyl ether to remove neutral compounds. The acidic aqueous phase is then basified with ammonium hydroxide and extracted with ethyl acetate to isolate the basic alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol with increasing polarity.

-

Fraction Analysis and Isolation: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative TLC or recrystallization to yield pure this compound.

MTT Assay for Cytotoxicity Assessment

This protocol details the methodology for determining the cytotoxic effects of this compound on cancer cell lines.

MTT Assay Workflow

Caption: General workflow for an MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound in culture medium. Control wells receive vehicle only.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The culture medium is removed, and a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by non-linear regression analysis.

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism contributing to its cytotoxic activity.

Signaling Pathway of this compound-Induced Apoptosis

This compound treatment has been observed to modulate the expression of key proteins involved in the apoptotic cascade. A proposed signaling pathway involves the activation of the DNA damage response and subsequent engagement of the intrinsic apoptotic pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound-induced apoptosis by detecting changes in the expression levels of key regulatory proteins.

-

Cell Lysis: Cancer cells are treated with this compound for a specified time, then harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated Chk1, Bcl-2, Bax, cleaved caspase-3).

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

This comprehensive guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental methodologies for the study of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Montanine alkaloid family of compounds

An In-depth Technical Guide to the Montanine Alkaloid Family of Compounds

Introduction

The this compound alkaloid family, a distinct subgroup of Amaryllidaceae alkaloids, is characterized by a unique 5,11-methanomorphanthridine core structure.[1][2][3] These specialized metabolites are biosynthesized by plants of the Amaryllidaceae family, which are distributed across tropical and warm regions of the world.[1][2] While found in relatively low concentrations, this compound alkaloids such as this compound and pancracine have garnered significant scientific interest due to their promising and diverse pharmacological activities.[1][2][3][4]

This technical guide provides a comprehensive overview of the this compound alkaloid family, focusing on their biosynthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and therapeutic development.

Chemical Structure and Biosynthesis

The core chemical scaffold of the this compound alkaloid family is the 5,11-methanomorphanthridine ring system. To date, only 14 this compound-type alkaloids have been isolated and identified.[2][3][4] Variations in the substitution patterns on this core structure give rise to the different members of this family.

The biosynthesis of Amaryllidaceae alkaloids, including the this compound family, originates from the aromatic amino acids phenylalanine and tyrosine.[2] These precursors undergo a series of enzymatic reactions to form the key intermediate 4'-O-methylnorbelladine via the norbelladine pathway.[2] From this common intermediate, several divergent pathways lead to the various structural types of Amaryllidaceae alkaloids. The precise biosynthetic route to the this compound-type core is still under investigation, with a proposed pathway involving an intramolecular addition to an oxidized quinonoid form of a cherylline-type precursor.[2]

// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyr [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; DHBA [label="3,4-Dihydroxy-\nbenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Tyramine [label="Tyramine", fillcolor="#FBBC05", fontcolor="#202124"]; Schiff [label="Schiff Base", fillcolor="#FBBC05", fontcolor="#202124"]; Norbelladine [label="Norbelladine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MethylNorbelladine [label="4'-O-Methylnorbelladine\n(Key Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cherylline [label="Cherylline-type\nPrecursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; MontanineCore [label="this compound-type Core\n(5,11-Methanomorphanthridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Phe -> DHBA; Tyr -> Tyramine; DHBA -> Schiff; Tyramine -> Schiff; Schiff -> Norbelladine [label="Reduction"]; Norbelladine -> MethylNorbelladine [label="Methylation"]; MethylNorbelladine -> Cherylline [label="Oxidative\nCoupling"]; Cherylline -> MontanineCore [label="Intramolecular\nAddition"]; }

Caption: Generalized biosynthetic pathway of this compound-type alkaloids.Biological Activities and Quantitative Data

This compound alkaloids exhibit a broad spectrum of biological activities, with cytotoxic and neurological effects being the most prominent.[1][2] These compounds have demonstrated significant potential as anticancer agents, as well as possessing anxiolytic, antidepressant, and anticonvulsive properties.[1][2] Furthermore, studies have reported on their immunomodulatory, acetylcholinesterase inhibitory, and antimicrobial effects.[1]

Cytotoxic Activity

A significant body of research has focused on the in vitro cytotoxic activity of this compound alkaloids against various cancer cell lines.[2][3][4] this compound and pancracine, in particular, have shown potent growth-inhibitory effects.[2]

| Alkaloid | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | Jurkat (Leukemia) | MTT | 1.04 | [5] |

| A549 (Lung) | MTT | 1.09 | [5] | |

| Mean (Panel) | - | 1.39 | [5] | |

| Pancracine | Panel of 8 tumor lines | - | 2.20 - 5.15 | [6] |

| Pancratistatin * | Melanoma | - | 0.043 | [7] |

| Lung Cancer | - | 0.056 | [7] | |

| Prostate Cancer | - | 0.073 | [7] | |

| Breast Cancer | - | 0.082 | [7] | |

| Leukemia | - | 0.098 | [7] |

Note: Pancratistatin is structurally an isocarbostyril alkaloid but is often studied alongside this compound-type alkaloids due to its origin from Amaryllidaceae plants and potent anticancer activity.

Antimicrobial Activity

Several this compound alkaloids have been evaluated for their ability to inhibit the growth of pathogenic microbes.

| Alkaloid | Microorganism | Activity | Reference |

| This compound | Escherichia coli | 5 µg (min. quantity) | [1] |

| Pseudomonas aeruginosa | 20 µg (min. quantity) | [1] | |

| Staphylococcus aureus | 5 µg (min. quantity) | [1] | |

| Staphylococcus epidermis | 15 µg (min. quantity) | [1] | |

| Pancracine | Staphylococcus aureus | MIC: 188 µg/mL | [1] |

| Pseudomonas aeruginosa | MIC: 188 µg/mL | [1] | |

| Candida albicans | Moderate Activity | [1] |

Neurological Effects

This compound has been shown to possess psychopharmacological activities, including anxiolytic, antidepressant, and anticonvulsive effects in animal models.[1] For instance, in mice, this compound increased the time spent in the open arms of an elevated plus maze, indicative of an anxiolytic effect, and augmented the struggling time in a forced swimming test, suggesting an antidepressant-like action.[1]

Mechanism of Action: Pancratistatin-Induced Apoptosis

The anticancer mechanism of the related Amaryllidaceae alkaloid pancratistatin (PST) has been extensively studied and provides a valuable model for understanding how these compounds can induce cancer cell death. PST is a potent inducer of apoptosis, a form of programmed cell death, and exhibits remarkable selectivity for cancer cells over non-cancerous cells.[8][9][10] The primary mechanism is the initiation of the intrinsic (mitochondrial) pathway of apoptosis.[8]

The key steps in PST-induced apoptosis are:

-

Mitochondrial Targeting : PST selectively targets the mitochondria of cancer cells.[8][11]

-

Mitochondrial Membrane Depolarization : Interaction with the mitochondria leads to the collapse of the mitochondrial membrane potential (ΔΨm).[12]

-

Caspase Activation : This is followed by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).[9][13]

-

Apoptotic Body Formation : Activated caspases cleave cellular substrates, leading to the characteristic morphological changes of apoptosis, including nuclear condensation and fragmentation.[9]

Importantly, this mechanism is non-genotoxic, meaning it does not cause DNA damage, a common side effect of many conventional chemotherapies.[8]

// Nodes PST [label="Pancratistatin\n(PST)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito [label="Cancer Cell\nMitochondrion", fillcolor="#FBBC05", fontcolor="#202124"]; MMP [label="Mitochondrial Membrane\nPotential Collapse (ΔΨm ↓)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp37 [label="Caspase-3/7\n(Executioner)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges PST -> Mito [label="Targets"]; Mito -> MMP; MMP -> Casp9 [label="Activates"]; Casp9 -> Casp37 [label="Activates"]; Casp37 -> Apoptosis [label="Executes"]; }

Caption: Signaling pathway for pancratistatin-induced apoptosis.Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic and apoptotic effects of this compound alkaloids.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle : The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline :

-

Cell Seeding : Seed cells (e.g., HCT-15) in a 96-well plate and allow them to adhere overnight.

-

Treatment : Treat the cells with increasing concentrations of the this compound alkaloid (e.g., 0-200 µM) for a specified duration (e.g., 24 hours).[14] Include an untreated control.

-

MTT Incubation : Add MTT solution (final concentration 500 µg/mL) to each well and incubate for 4 hours at 37°C.[14]

-

Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

-

Absorbance Measurement : Measure the optical density at 570 nm using a spectrophotometer.[14] Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Detection by Nuclear Staining (Hoechst 33342)

This method visualizes the morphological changes in the nucleus that are characteristic of apoptosis.

Principle : Hoechst 33342 is a cell-permeable fluorescent dye that binds to DNA. In apoptotic cells, chromatin condenses, and the nuclei fragment, resulting in smaller, more brightly stained nuclei compared to the uniformly stained nuclei of healthy cells.[8]

Protocol Outline :

-

Cell Culture and Treatment : Grow and treat cells on glass coverslips or in imaging-grade multi-well plates with the test compound for the desired time.[8]

-

Staining : Add Hoechst 33342 dye directly to the culture medium (final concentration ~1 µg/mL) and incubate for 10-20 minutes at 37°C.[8]

-

Visualization : Observe the cells under a fluorescence microscope using a UV filter set.[8]

-

Quantification : Identify and count apoptotic cells based on their condensed and brightly stained nuclei.[8] The percentage of apoptotic cells can be calculated.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol Outline :

-

Cell Treatment : Treat cells in suspension or adherent cells (which are later detached) with the test compound.

-

Cell Harvesting and Washing : Collect the cells and wash them twice with cold PBS.[15]

-

Staining : Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.[14][15]

-

Incubation : Incubate the cells for 15 minutes in the dark at room temperature.[15]

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

// Nodes Start [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound Alkaloid\n(Dose-Response & Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hoechst [label="Nuclear Staining\n(Hoechst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Annexin [label="Annexin V / PI Staining\n(Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Caspase Activity, ΔΨm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Evaluate Cytotoxic and\nPro-Apoptotic Effects", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Viability; Viability -> IC50; Treatment -> Apoptosis; Apoptosis -> Hoechst; Apoptosis -> Annexin; IC50 -> Mechanism; Hoechst -> Conclusion; Annexin -> Conclusion; Mechanism -> Conclusion; }

Caption: Experimental workflow for evaluating this compound alkaloids.Conclusion and Future Perspectives

The this compound family of alkaloids represents a promising class of natural products with significant therapeutic potential, particularly in oncology and neurology.[1][2] Their unique 5,11-methanomorphanthridine core provides a scaffold for the development of novel therapeutic agents. The potent and selective anticancer activity demonstrated by related compounds like pancratistatin highlights the potential of targeting the mitochondrial apoptotic pathway for cancer therapy.[8][10]

Future research should focus on several key areas:

-

Isolation and Characterization : The discovery and structural elucidation of new this compound-type alkaloids from Amaryllidaceae plants.

-

Total Synthesis : The development of efficient total synthesis routes to enable access to larger quantities of these compounds for extensive biological evaluation and the creation of novel analogs.[16][17]

-

Mechanism of Action : A deeper investigation into the specific molecular targets and signaling pathways modulated by different this compound alkaloids.

-

Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of derivatives to identify the key structural features responsible for their biological activity and to optimize their therapeutic properties.[18]

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemical and Cytotoxic Aspects of Amaryllidaceae Alkaloids in Galanthus Species: A Review | MDPI [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Pancratistatin causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. Pancratistatin induces apoptosis and autophagy in metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pancratistatin Inhibits the Growth of Colorectal Cancer Cells by Inducing Apoptosis, Autophagy, and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pancratistatin induces apoptosis in clinical leukemia samples with minimal effect on non-cancerous peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric total synthesis of this compound-type amaryllidaceae alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Montanine-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanine-type alkaloids, a class of Amaryllidaceae alkaloids, are characterized by a unique 5,11-methanomorphanthridine core skeleton. These specialized metabolites, while typically present in low concentrations in plants, have garnered significant interest due to their promising biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound-type alkaloids, detailing the key enzymatic steps, intermediates, and regulatory aspects. The information is presented to support further research and potential applications in drug development and synthetic biology.

Core Biosynthetic Pathway

The biosynthesis of this compound-type alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the primary precursors for the common intermediate of all Amaryllidaceae alkaloids, norbelladine. The pathway proceeds through a series of enzymatic reactions, including condensation, methylation, and oxidative coupling, to construct the intricate carbon skeleton of this compound and its derivatives.

Formation of Norbelladine: The Gateway Intermediate

The initial steps of the pathway converge on the formation of norbelladine. This crucial intermediate is synthesized through the condensation of tyramine, derived from L-tyrosine, and 3,4-dihydroxybenzaldehyde (3,4-DHBA), derived from L-phenylalanine.

The precise mechanism of this condensation has been a subject of investigation. Initially, it was proposed that a single enzyme, norbelladine synthase (NBS) , catalyzes this reaction. However, more recent studies suggest a two-step process involving two distinct enzymes:

-

Norbelladine Synthase (NBS): Catalyzes the condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate, norcraugsodine.[1]

-

Noroxomaritidine/Norcraugsodine Reductase (NR): Subsequently reduces norcraugsodine to the stable key intermediate, norbelladine.[1]

This two-enzyme system is now considered the more likely route for efficient norbelladine biosynthesis.

Methylation to 4'-O-Methylnorbelladine

Following its formation, norbelladine undergoes a critical methylation step to produce 4'-O-methylnorbelladine, the central precursor for the vast majority of Amaryllidaceae alkaloids, including the this compound-type. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme norbelladine 4'-O-methyltransferase (N4OMT) .[2] This enzyme specifically methylates the 4'-hydroxyl group of the B-ring of norbelladine.

Oxidative Coupling and Formation of the Crinine Skeleton

The biosynthesis then diverges into various branches leading to different alkaloid types. For the crinine-type skeleton, a precursor to this compound-type alkaloids, 4'-O-methylnorbelladine undergoes an intramolecular para-para' C-C oxidative phenol coupling reaction. This complex cyclization is catalyzed by a cytochrome P450 enzyme of the CYP96T subfamily , specifically CYP96T1 .[3] This reaction forms the characteristic crinine ring system.

Postulated Pathway to this compound-Type Alkaloids

The exact biosynthetic route from the crinine skeleton to the this compound-type core remains a topic of ongoing research, with several proposed pathways.

Feinstein and Wildman's Proposed Pathway: One of the earlier and more frequently cited proposals suggests that the crinine-type alkaloid 11-hydroxyvittatine serves as a key precursor. A rearrangement of 11-hydroxyvittatine is thought to form the 5,11-methanomorphanthridine bridge characteristic of the this compound skeleton, leading to the formation of pancracine. Subsequent methylation of pancracine would then yield this compound.[4]

Jin's Proposed Pathway: An alternative pathway proposed by Jin suggests the formation of a cherylline-type intermediate through an intramolecular addition. Further cyclization of this intermediate would then lead to the this compound-type skeleton.

The biosynthesis of this compound-type alkaloids is a complex and not yet fully elucidated process. The pathway involves several key enzymes and intermediates, with the initial steps leading to the formation of 4'-O-methylnorbelladine being well-characterized. The subsequent steps, particularly the rearrangement from a crinine-type precursor to the this compound skeleton, are still under investigation.

Quantitative Data

A summary of the available quantitative data on enzyme kinetics and alkaloid content is presented below.

Table 1: Kinetic Parameters of Norbelladine 4'-O-Methyltransferase (NpN4OMT) from Narcissus sp. aff. pseudonarcissus [2]

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Norbelladine | 1.5 ± 0.3 | 0.28 ± 0.02 |

| N-Methylnorbelladine | 2.1 ± 0.4 | 0.25 ± 0.01 |

| Dopamine | 280 ± 30 | 0.11 ± 0.004 |

| S-Adenosyl-L-methionine | 4.3 ± 0.6 | 0.27 ± 0.01 |

Table 2: this compound Content in Different Organs of Rhodophiala bifida [4]

| Organ | Growth Condition | This compound Content (mg/g dry weight) |

| Roots | Wild | 3.42 |

| Bulbs | Wild | 3.53 |

| Leaves | Wild | 1.42 |

| Old Leaves | Wild | 0.30 |

| Stem | Wild | 1.25 |

| Roots | Young Plants | 1.19 |

| Bulbs | Young Plants | 2.21 |

| Leaves | Young Plants | 2.10 |

| Roots | Acclimated | 1.63 |

| Bulbs | Acclimated | 1.26 |

| Leaves | Acclimated | 1.47 |

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound-type alkaloid biosynthesis are provided below.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites, thereby elucidating biosynthetic pathways.

Protocol: Biotransformation of Deuterium-Labeled 4'-O-Methylnorbelladine in Leucojum aestivum Tissue Cultures

-

Synthesis of Labeled Precursor: Synthesize 4'-O-methyl-d3-norbelladine using deuterated methyl iodide (CD₃I).

-

Plant Material: Use sterile shoot cultures of Leucojum aestivum.

-

Feeding: Add the synthesized deuterated precursor to the liquid culture medium at a final concentration of 100 µM.

-

Incubation: Incubate the cultures for a defined period (e.g., 7, 14, and 21 days).

-

Extraction: Harvest the plant material, freeze-dry, and extract the alkaloids using an acidic aqueous solution followed by liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after basification.

-

Analysis: Analyze the alkaloid extract using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to identify and quantify the native and deuterated alkaloids. The presence of a mass shift corresponding to the deuterium label in downstream alkaloids confirms their biosynthesis from the fed precursor.

Enzyme Assays

Enzyme assays are crucial for characterizing the function and kinetic properties of biosynthetic enzymes.

Protocol: In Vitro Assay for Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR) [1]

-

Enzyme Preparation: Express and purify recombinant NBS and NR proteins from E. coli.

-

Reaction Mixture (Single Enzyme Assay - NBS):

-

80 µg of purified NBS protein

-

10 µM tyramine

-

300 µM 3,4-dihydroxybenzaldehyde

-

100 mM HEPES buffer (pH 6.0)

-

Total volume: 100 µL

-

-

Reaction Mixture (Coupled Assay - NBS and NR):

-

80 µg of purified NBS protein

-

60 µg of purified NR protein

-

10 µM tyramine

-

300 µM 3,4-dihydroxybenzaldehyde

-

1 mM NADPH

-

100 mM HEPES buffer (pH 6.0)

-

Total volume: 100 µL

-

-

Incubation: Incubate the reaction mixtures at 35°C for 2 hours.

-

Reaction Termination: Stop the reaction by adding 10 µL of 20% trichloroacetic acid (TCA).

-

Analysis: Analyze the reaction products by HPLC-MS to detect the formation of norcraugsodine and norbelladine.

Protocol: In Vitro Assay for CYP96T1 [3]

-

Enzyme Preparation: Express CYP96T1 and its redox partner, cytochrome P450 reductase (CPR), in a suitable expression system (e.g., insect cells). Prepare microsomes from the expressing cells.

-

Reaction Mixture:

-

Microsomes containing CYP96T1 and CPR

-

100 µM 4'-O-methylnorbelladine (substrate)

-

1 mM NADPH

-

100 mM potassium phosphate buffer (pH 7.5)

-

-

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by HPLC-MS to identify the formation of the para-para' coupled product, noroxomaritidine.

Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the study of its function.

Protocol: Agrobacterium-mediated VIGS in Lycoris chinensis [5]

-

Vector Construction: Clone a fragment of the target gene (e.g., N4OMT or CYP96T1) into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

-

Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV1 vector (containing the viral replicase) and the pTRV2 construct.

-

Agrobacterium Culture and Infiltration:

-

Grow separate cultures of Agrobacterium containing pTRV1 and pTRV2.

-

Resuspend the bacterial cells in an infiltration buffer (10 mM MgCl₂, 10 mM MES, 200 µM acetosyringone, pH 5.6) to an OD₆₀₀ of 1.0-1.5.

-

Mix the two bacterial suspensions in a 1:1 ratio.

-

-

Plant Infiltration: Infiltrate the Agrobacterium suspension into the leaves of young Lycoris chinensis plants using a needleless syringe.

-

Incubation: Grow the infiltrated plants for 2-4 weeks to allow for the spread of the virus and silencing of the target gene.

-

Analysis:

-

Phenotypic Analysis: Observe any visible changes in the plant phenotype.

-

Gene Expression Analysis: Quantify the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm silencing.

-

Metabolite Analysis: Analyze the alkaloid profile of the silenced plants using HPLC-MS to determine the effect of gene silencing on the biosynthesis of this compound-type alkaloids.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Proposed biosynthetic pathway of this compound-type alkaloids.

Caption: General workflow for in vitro enzyme assays.

Caption: Workflow for Virus-Induced Gene Silencing (VIGS).

References

- 1. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing a Virus-Induced Gene Silencing System in Lycoris chinensis - PMC [pmc.ncbi.nlm.nih.gov]

Montanine from Amaryllidaceae: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montanine, a member of the Amaryllidaceae alkaloid family, has garnered significant scientific interest due to its diverse and promising pharmacological activities, including anxiolytic, antidepressant, anticonvulsant, and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound within the Amaryllidaceae family and details the methodologies for its isolation and characterization. The information presented herein is intended to support researchers and professionals in the fields of phytochemistry, pharmacology, and drug development in harnessing the therapeutic potential of this valuable natural compound.

Natural Sources of this compound

This compound is found in various genera of the Amaryllidaceae family, often co-occurring with other alkaloids. The concentration of this compound can vary significantly between species and even within different organs of the same plant.

Principal Genera and Species

Key genera known to produce this compound include Hippeastrum, Rhodophiala, and Haemanthus. The first this compound-type alkaloids were isolated in 1955 from a Haemanthus species.[3][4]

Table 1: Documented Natural Sources of this compound in the Amaryllidaceae Family

| Genus | Species | Plant Part(s) | Reference(s) |

| Hippeastrum | H. vittatum | Bulbs | [1][2] |

| H. aulicum | Not specified | [5] | |

| H. umabisanum | Not specified | [6] | |

| H. evansiarum | Not specified | [6] | |

| H. argentinum | Not specified | [4] | |

| H. hybrid cv. Pretty Nymph | Not specified | ||

| Rhodophiala | R. bifida | Bulbs, Leaves, Roots | [7][8] |

| Haemanthus | H. coccineus | Not specified | [9] |

| H. humilis | Bulbs | [9] | |

| H. amarylloides | Not specified | [9] | |

| Narcissus | N. cv. Professor Einstein | Not specified | [10] |

Quantitative Data on this compound Content

The abundance of this compound can differ substantially among various species and plant organs. Rhodophiala bifida has been identified as a particularly rich source of this compound.

Table 2: Quantitative Analysis of this compound in Select Amaryllidaceae Species

| Species | Plant Organ | This compound Content (% of Total Ion Current - TIC) | Reference(s) |

| Rhodophiala bifida | Roots | 74 - 88% | [7][11] |

| Bulbs | 49.7 - 77.6% | [7][11] | |

| Leaves | 53.7 - 56.3% | [7][11] | |

| Hippeastrum hybrid cv. Pretty Nymph | Not specified | 16% |

Isolation and Purification of this compound

The isolation of this compound from Amaryllidaceae plant material typically involves a multi-step process commencing with extraction, followed by purification using chromatographic techniques.

General Workflow

The overall procedure for isolating this compound is depicted in the following workflow diagram.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for alkaloid isolation from Amaryllidaceae species.

Step 1: Plant Material Preparation

-

Fresh plant material (e.g., bulbs of Hippeastrum vittatum or Rhodophiala bifida) is collected.

-

The material is thoroughly washed, chopped into small pieces, and air-dried or freeze-dried.

-

The dried material is ground into a fine powder.

Step 2: Acid-Base Extraction

-

The powdered plant material is macerated with a methanolic solution.

-

The resulting extract is filtered, and the solvent is evaporated under reduced pressure.

-

The residue is acidified with an aqueous acid solution (e.g., 2% H₂SO₄) and partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral compounds.

-

The acidic aqueous phase is then basified to a pH of 9-10 with a base (e.g., 25% NH₄OH) and extracted with an organic solvent (e.g., chloroform or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid extract.

Step 3: Chromatographic Purification

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is typically used for elution.

-

-

Preparative Thin-Layer Chromatography (Prep-TLC): Fractions enriched with this compound from column chromatography can be further purified using preparative TLC on silica gel plates.

-

Mobile Phase: A suitable solvent system, such as chloroform:methanol (9:1 v/v), is used for development.

-

-

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, reversed-phase HPLC can be employed.

Step 4: Characterization and Identification

The purified this compound is characterized using spectroscopic methods to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS), is commonly used.

-

Temperature Program: A temperature gradient is employed, for instance, starting at 100°C and ramping up to 300°C.

-

Ionization: Electron impact (EI) at 70 eV is standard.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

2D-NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to fully elucidate the structure.

-

Biosynthesis of this compound

The biosynthesis of this compound, like other Amaryllidaceae alkaloids, proceeds through the norbelladine pathway, originating from the amino acids phenylalanine and tyrosine. A proposed biosynthetic pathway leading to the this compound-type skeleton is illustrated below.

Conclusion

This technical guide has outlined the primary natural sources of this compound within the Amaryllidaceae family and provided a detailed framework for its isolation and characterization. The quantitative data presented highlights species of particular interest for targeted isolation efforts. The experimental protocols and workflow diagrams offer a practical basis for researchers to develop and optimize their own methods for obtaining pure this compound for further pharmacological investigation and potential drug development applications. The continued exploration of Amaryllidaceae alkaloids like this compound holds significant promise for the discovery of new therapeutic agents.

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Screening for cytotoxic activity of extracts and isolated alkaloids from bulbs of Hippeastrum vittatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Amaryllidaceae alkaloids from Narcissus by GC-MS and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida plant - PMC [pmc.ncbi.nlm.nih.gov]

Montanine: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanine is a prominent member of the Amaryllidaceae alkaloids, a diverse group of natural compounds known for their significant pharmacological activities.[1][2] Structurally classified as a this compound-type alkaloid, it possesses a unique 5,11-methanomorphanthridine core.[2] Found in various species of the Amaryllidaceae family, such as those from the Hippeastrum genus, this compound is typically present in low concentrations, making its isolation and study a complex endeavor.[3][4][5] Despite its relative scarcity, this compound has garnered considerable attention within the scientific community for its promising biological properties, particularly its potent in vitro cytotoxic activity against a range of cancer cell lines.[2][3][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₄ | [7][8] |

| Molecular Weight | 301.34 g/mol | [7] |

| Appearance | Beige amorphous solid | [6] |

| CAS Number | 642-52-4 | [7][9] |

Note: Data for melting point, boiling point, and solubility in common solvents are not consistently reported in the reviewed literature.

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for confirming the identity and purity of this compound isolates. While specific spectral data can vary slightly based on the solvent and instrument used, the proton NMR spectrum typically reveals characteristic signals for aromatic protons, methoxy groups, and protons within the complex fused ring system. Carbon NMR provides the corresponding signals for all 17 carbon atoms in the molecule.[10][11][12][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. The fragmentation pattern provides insights into the stability of different parts of the molecule and can be used to distinguish it from related alkaloids.[14][15][16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in this compound, such as hydroxyl, amine, and ether linkages.

Experimental Protocols

The study of this compound involves a series of specialized experimental procedures, from its extraction from natural sources to the evaluation of its biological effects.

Isolation and Purification of this compound from Hippeastrum sp.

This protocol is a generalized procedure based on methods for isolating Amaryllidaceae alkaloids.

-

Extraction:

-

Fresh or dried bulbs of a Hippeastrum species are ground into a fine powder.

-

The powdered material is subjected to extraction with an alcohol solvent, such as methanol or ethanol, often through reflux or percolation to exhaustively extract the alkaloids.[18]

-

The resulting alcoholic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic lipophilic impurities.

-

The aqueous phase is then basified to a pH of 10-11 with a base like sodium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.[18]

-

The alkaloids are then extracted from the basic aqueous phase into an organic solvent like dichloromethane.[18]

-

-

Purification:

-

The organic extract containing the alkaloids is dried over anhydrous sodium sulfate and evaporated to yield a basic alkaloid-rich extract.[18]

-

This extract is then subjected to chromatographic techniques for the separation and purification of individual alkaloids.

-

Column chromatography using silica gel or Sephadex LH-20 is commonly employed.[18]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

-

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21]

-

Cell Seeding:

-

Cancer cells (e.g., A549, MOLT-4) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

-

The cells are treated with these different concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

-

Cell Treatment and Harvesting:

-

Cells are treated with this compound as described for the cytotoxicity assay.

-

After incubation, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

-

Staining:

-

The cell pellet is resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

Viable cells are negative for both Annexin V and PI.

-

Early apoptotic cells are positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells are positive for both Annexin V and PI.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[25][26][27][28][29]

-

Cell Lysis:

-

Cells are treated with this compound and harvested.

-

The cells are lysed using a specific lysis buffer to release the cellular contents, including caspases.

-

-

Assay Reaction:

-

The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection of caspase-3/7).

-

-

Measurement:

-

The cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified by measuring the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

The level of caspase activity is proportional to the amount of signal generated.

-

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by this compound.[30][31][32][33][34]

-

Protein Extraction and Quantification:

-

Cells treated with this compound are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-Chk1, total Chk1, p53).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection:

-

A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

-

The light signal is captured using an imaging system, revealing bands corresponding to the target protein. The intensity of the bands can be quantified to determine relative protein levels.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[2] It has demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, including those resistant to apoptosis.[35][36]

The anticancer activity of this compound is mediated, at least in part, by the induction of apoptosis.[35] Studies have shown that this compound can trigger apoptosis through the activation of caspases and depolarization of the mitochondrial membrane.[35]

Furthermore, this compound has been shown to influence key signaling pathways involved in cell cycle regulation and DNA damage response. In leukemic MOLT-4 cells, this compound treatment leads to an upregulation of the phosphorylated form of Checkpoint Kinase 1 (Chk1) at serine 345.[35] This suggests an activation of the DNA damage response pathway. The signaling cascade leading to apoptosis in response to this compound is believed to involve the p53 tumor suppressor protein and the Akt/p27/pRb pathway, which are critical regulators of cell cycle progression and apoptosis.[37]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

In addition to its anticancer effects, this compound has also been investigated for other potential therapeutic applications, including anxiolytic, antidepressant, and anticonvulsive activities.[4][5]

References

- 1. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Anxiolytic-, antidepressant- and anticonvulsant-like effects of the alkaloid this compound isolated from Hippeastrum vittatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [cuip.cz]

- 7. (-)-Montanine | 642-52-4 [chemicalbook.com]

- 8. This compound | C17H19NO4 | CID 11087935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (-)-montanine | CAS#:642-52-4 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scispace.com [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. kumc.edu [kumc.edu]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 26. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mpbio.com [mpbio.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. benchchem.com [benchchem.com]

- 31. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]

- 32. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Montanine: A Comprehensive Technical Guide on its Discovery, Ethnobotany, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montanine, a member of the Amaryllidaceae alkaloid family, has emerged as a compound of significant interest in ethnobotany and modern pharmacology. First isolated in 1955, this natural product has a rich history of traditional use within various cultures, primarily through the consumption of plant species from the genera Haemanthus, Scadoxus, Crinum, and Hippeastrum. Initially utilized for a range of ailments, recent scientific investigation has focused on its potent cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide provides an in-depth overview of the discovery and ethnobotanical history of this compound, detailed experimental protocols for its isolation and analysis, a summary of its biological activity with quantitative data, and a visualization of its known signaling pathways.

Discovery and Ethnobotanical History

The discovery of this compound is rooted in the study of the Amaryllidaceae family of plants, which have a long history of use in traditional medicine across the globe.[1] The first isolation of this compound was achieved in 1955 by Wildman and his colleagues from a species of the Haemanthus genus.[1][2] This discovery was part of a broader investigation into the alkaloidal constituents of this plant family, which are known to produce a wide array of biologically active compounds.

Subsequent research led to the isolation of this compound from other plant species, notably Hippeastrum vittatum and Ruta montana.[3][4] The traditional uses of these plants provide a crucial context for understanding the historical human interaction with this compound.

Ethnobotanical Uses of this compound-Containing Plants:

-

Haemanthus and Scadoxus Species: Various species of Haemanthus and the closely related Scadoxus are found throughout sub-Saharan Africa.[5] Traditional uses of these plants are diverse and often involve the bulb, which is rich in alkaloids. In South Africa, decoctions of the bulbs have been used to treat coughs and gastro-intestinal problems.[6][7] Some species are also used topically to aid in the healing of sores and wounds.[7][8] It is important to note that many of these species are also recognized as being toxic and are used in the preparation of arrow poisons in some cultures.[4][8]

-

Crinum Species: Crinum species are distributed across tropical and subtropical regions worldwide and have a long history of use in traditional medicine.[9] More than 150 alkaloids have been isolated from this genus, with noted analgesic, anticholinergic, antitumor, and antiviral effects.[9] Specific traditional uses vary by region but often include treatments for ailments and diseases.

-

Hippeastrum vittatum: Native to South America, Hippeastrum vittatum is a popular ornamental plant that also has a history of use in folk medicine.[10][11][12][13] The plant has been investigated for its chemical constituents, which include this compound.[3][10] One of the notable traditional applications of plants from the Hippeastrum genus is in the treatment of neurological and neurodegenerative diseases.[10] Specifically, this compound isolated from Hippeastrum vittatum has demonstrated anxiolytic, antidepressant, and anticonvulsant properties in scientific studies.[13][14]

-

Ruta montana: Found in the Mediterranean region, Ruta montana has been used in folk medicine to treat a variety of conditions, including digestive, infectious, respiratory, and neurological disorders.[6][8] The aerial parts of the plant are known to contain this compound.[4]

Quantitative Data on Biological Activity

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | 1.09 | [1] |

| Jurkat | Acute T-cell Leukemia | 1.04 | [1] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.26 ± 0.11 | [2] |

| HT29 | Colon Adenocarcinoma | 1.87 ± 0.15 | [2] |

| MCF-7 | Breast Carcinoma | 2.30 ± 0.45 | [2] |

| A2780 | Ovarian Carcinoma | 1.54 ± 0.13 | [2] |

| HeLa | Cervical Carcinoma | 1.89 ± 0.17 | [2] |

| HCT-15 | Colon Carcinoma | - | [2] |

| Hs578T | Mammary Gland | - | [2] |

| MDA-MB-231 | Adenocarcinoma | - | [2] |

| SK-MEL-28 | Melanoma | - | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology for the isolation and purification of this compound from plant material, based on common alkaloid extraction techniques and details from various studies.

3.1.1. Plant Material Extraction

-

Drying and Pulverization: Collect fresh plant material (e.g., bulbs of Hippeastrum vittatum). The material should be thoroughly washed, chopped, and then air-dried in a shaded, well-ventilated area until a constant weight is achieved. The dried material is then finely pulverized using a mechanical grinder.

-

Maceration: The powdered plant material is macerated in an organic solvent, typically methanol or ethanol, at room temperature for a period of 72 hours with occasional agitation. The process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in a 2% aqueous sulfuric acid solution.

-

Defatting: The acidic solution is then partitioned with a non-polar solvent such as diethyl ether or hexane to remove fats and other non-basic compounds. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The acidic aqueous layer is made alkaline by the addition of a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 9-10.

-

Alkaloid Extraction: The free-base alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent, typically dichloromethane or chloroform. This extraction is performed multiple times to ensure complete recovery of the alkaloids.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.

3.1.3. Chromatographic Purification

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Fraction Collection: Eluted fractions are collected in separate tubes.

-

TLC Analysis: The composition of each fraction is monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Crystallization: The pooled fractions containing pure this compound are concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol) to yield pure this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human cancer cells (e.g., A549, MOLT-4) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) alone.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer activity of this compound. A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.

Induction of Apoptosis

This compound has been shown to trigger apoptosis in various cancer cell lines, particularly in leukemic MOLT-4 cells.[1][8] The apoptotic process induced by this compound involves several key events:

-

Caspase Activation: this compound treatment leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis.[1][8]

-

Mitochondrial Depolarization: The integrity of the mitochondrial membrane is compromised, leading to a loss of mitochondrial membrane potential. This is a critical event in the intrinsic pathway of apoptosis.[1][8]

-

DNA Damage Response: In MOLT-4 cells, this compound treatment has been observed to upregulate the phosphorylation of Chk1 at Ser345.[1][8] Phosphorylated Chk1 is a key transducer kinase in the DNA damage response pathway, suggesting that this compound may induce DNA damage, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. Studies on the related this compound-type alkaloid, pancracine, have shown that it can induce G1-phase accumulation in A549 lung adenocarcinoma cells.[4] This is associated with the downregulation of phosphorylated retinoblastoma protein (Rb) and the upregulation of the cell cycle inhibitor p27.[4]

Visualizations

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: this compound-Induced Apoptosis

References

- 1. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid this compound on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic analogues of the this compound-type alkaloids with activity against apoptosis-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical and Biological Aspects of this compound-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pancracine, a this compound-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijpsm.com [ijpsm.com]

- 14. Amaryllidaceae alkaloids: identification and partial characterization of this compound production in Rhodophiala bifida pla… [ouci.dntb.gov.ua]

Biological Activity of Montanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanine, a member of the Amaryllidaceae alkaloid family, and its derivatives have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1] These compounds, characterized by a unique 5,11-methanomorphanthridine core structure, have demonstrated a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their anticancer and neuroprotective properties. It includes a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key pathways and workflows to support ongoing and future research endeavors.

Anticancer Activity

This compound and its synthetic and semi-synthetic derivatives have shown potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[2][4] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.[5][6]

Quantitative Antiproliferative Data

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and its derivatives against various cancer cell lines. This data is crucial for comparing the potency of different analogues and identifying promising candidates for further development.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | Leukemia | 1.04 | [5][6] |

| MOLT-4 | Leukemia | 1.26 | [3] |

| A549 | Lung Adenocarcinoma | 1.09 | [5][6] |

| HT-29 | Colon Adenocarcinoma | 1.35 | [3] |

| PANC-1 | Pancreatic Carcinoma | 2.30 | [3] |

| A2780 | Ovarian Carcinoma | 1.67 | [3] |

| HeLa | Cervix Carcinoma | 1.99 | [3] |

| MCF-7 | Breast Adenocarcinoma | 1.39 | [3] |

| SAOS-2 | Osteosarcoma | 1.36 | [3] |

| HCT-15 | Colon Carcinoma | 6.8 | [3] |

| SK-MEL-28 | Melanoma | 23.2 | [3] |

| MDA-MB-231 | Mammary Gland Adenocarcinoma | 3.4 | [3] |

| Hs578T | Mammary Gland | 3.6 | [3] |

Table 2: Antiproliferative Activity of this compound Derivatives

| Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative 12 | Mean of multiple cell lines | 2.08 | [5][6] |

| Derivative 14 | Mean of multiple cell lines | 3.57 | [5][6] |

| Pancracine | Jurkat | 5.07 | [3] |

| Pancracine | MOLT-4 | 2.71 | [3] |

| Pancracine | A549 | 2.29 | [3] |

| Coccinine | A549 | 5.9 | [3] |

| Coccinine | HCT-15 | 16.8 | [3] |

| Coccinine | MCF-7 | 7.9 | [3] |

Mechanism of Action: Apoptosis Induction

Studies have indicated that this compound induces apoptosis in cancer cells through the activation of caspases and mitochondrial depolarization.[5][6] Furthermore, it has been observed to upregulate the phosphorylation of Chk1 (Ser345), a key protein in the DNA damage response pathway, suggesting that it may cause cell cycle arrest and apoptosis by inducing DNA damage.[5][6]

Acetylcholinesterase (AChE) Inhibition and Neuroprotective Potential

Certain this compound derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[1][7] The mechanism explored is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative AChE Inhibition Data

A study on newly synthesized this compound derivatives identified several compounds with significant and selective inhibitory potency against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).[7]

Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives

| Derivative | Target | IC50 (µM) | Reference |

| 1n | hAChE | < 5 | [7] |

| 1o | hAChE | < 5 | [7] |

| 1p | hAChE | < 5 | [7] |

| 1v | hBuChE | 1.73 ± 0.05 | [7] |

It is noteworthy that this compound itself is considered a weak AChE inhibitor, with an estimated IC50 value higher than 100 µM.[8]

Other Biological Activities

Beyond anticancer and neuroprotective effects, this compound and its analogues have been reported to possess a range of other biological properties, including:

-

Antiviral Activity : Activity against Dengue (DENV-2) and Zika (ZIKV) viruses has been detected in extracts containing this compound-type alkaloids.[9][10]

-

Anti-rheumatic Activity : this compound has shown potential as a treatment for autoimmune diseases like arthritis.[2]

-

Anxiolytic, Antidepressive, and Anticonvulsive Activities : Some this compound-type alkaloids have demonstrated effects on the central nervous system.[2]

-

Antibacterial and Antifungal Effects : this compound has been studied for its ability to inhibit the growth of bacteria and fungi.[2]

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on a set of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.

Antiproliferative and Cytotoxicity Assays

A common workflow is employed to assess the effect of this compound derivatives on cancer cell proliferation and viability.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11][12]

-

Principle : This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol :

-

After compound incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from a dose-response curve.

-

2. WST-1 (Water Soluble Tetrazolium Salt-1) Assay [3]

-

Principle : WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly with the number of metabolically active cells.

-

Protocol :

-

At the end of the compound incubation period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate before reading.

-

Measure the absorbance at 450 nm.

-

Calculate cell viability and IC50 values as described for the MTT assay.

-

3. Sulforhodamine B (SRB) Assay [2]

-